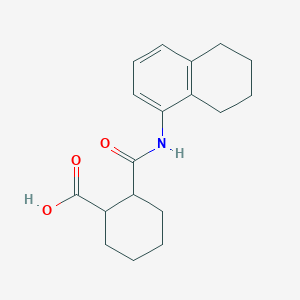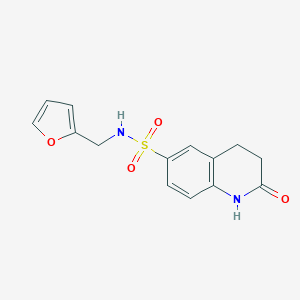![molecular formula C27H30N2O3 B269663 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the reward system, motivation, and cognition. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
作用机制
The mechanism of action of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is primarily based on its ability to selectively block the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical pathways, which are involved in the regulation of the reward system, motivation, and cognition. By blocking this receptor, this compound can modulate the activity of these pathways, leading to a reduction in addictive behaviors, improvement in cognitive function, and alleviation of psychotic symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide are primarily related to its ability to block the dopamine D3 receptor. This receptor is involved in the regulation of several neurotransmitters, including dopamine, serotonin, and glutamate, which play a crucial role in the regulation of various physiological processes. By blocking this receptor, this compound can modulate the activity of these neurotransmitters, leading to a reduction in addictive behaviors, improvement in cognitive function, and alleviation of psychotic symptoms.
实验室实验的优点和局限性
The advantages of using 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
The future directions for the research on 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide include further studies on its potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. Additionally, future research should focus on the development of more potent and selective dopamine D3 receptor antagonists, which can provide more effective treatments for these disorders. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound can also be a promising direction for future research.
合成方法
The synthesis of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(1-piperidinylmethyl)phenol, which is then reacted with 4-methoxybenzyl chloride to obtain 3-(4-methoxyphenoxy)propyl-4-(1-piperidinylmethyl)phenol. This intermediate is then converted into the final product by reacting it with benzoyl chloride in the presence of a base.
科学研究应用
The scientific research application of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is primarily focused on its potential therapeutic applications in the treatment of various neurological disorders. Several studies have demonstrated the efficacy of this compound in the treatment of addiction, schizophrenia, and Parkinson's disease.
属性
产品名称 |
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide |
|---|---|
分子式 |
C27H30N2O3 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C27H30N2O3/c1-31-25-12-14-26(15-13-25)32-20-22-6-5-7-23(18-22)27(30)28-24-10-8-21(9-11-24)19-29-16-3-2-4-17-29/h5-15,18H,2-4,16-17,19-20H2,1H3,(H,28,30) |
InChI 键 |
BLOGWUGUDOCQQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 |
规范 SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)

![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)
![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)